molecular formula C7H15NO3S B4298130 4-methoxy-1-(methylsulfonyl)piperidine

4-methoxy-1-(methylsulfonyl)piperidine

Cat. No. B4298130
M. Wt: 193.27 g/mol
InChI Key: VWPGEEYAFJUKQJ-UHFFFAOYSA-N
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Description

4-methoxy-1-(methylsulfonyl)piperidine (MMSP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. MMSP has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(methylsulfonyl)piperidine is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. 4-methoxy-1-(methylsulfonyl)piperidine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and reward. 4-methoxy-1-(methylsulfonyl)piperidine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
4-methoxy-1-(methylsulfonyl)piperidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. 4-methoxy-1-(methylsulfonyl)piperidine has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 4-methoxy-1-(methylsulfonyl)piperidine has also been shown to have analgesic effects, making it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

4-methoxy-1-(methylsulfonyl)piperidine has several advantages for laboratory experiments, including its high solubility in water and its stability under different pH conditions. 4-methoxy-1-(methylsulfonyl)piperidine can also be easily synthesized using different methods, making it readily available for research. However, 4-methoxy-1-(methylsulfonyl)piperidine has some limitations, including its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for 4-methoxy-1-(methylsulfonyl)piperidine research, including the development of new synthesis methods to improve the yield and purity of the compound. Further studies are needed to elucidate the mechanism of action of 4-methoxy-1-(methylsulfonyl)piperidine and its potential molecular targets. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-methoxy-1-(methylsulfonyl)piperidine in different therapeutic applications.

Scientific Research Applications

4-methoxy-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in different fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-methoxy-1-(methylsulfonyl)piperidine has been shown to have neuroprotective effects and can reduce the severity of Parkinson's disease symptoms. In oncology, 4-methoxy-1-(methylsulfonyl)piperidine has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In cardiovascular diseases, 4-methoxy-1-(methylsulfonyl)piperidine has been shown to have vasodilatory effects and can improve blood flow, making it a potential treatment for hypertension.

properties

IUPAC Name

4-methoxy-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPGEEYAFJUKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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